![molecular formula C7H5ClN2O2 B1372307 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole CAS No. 1056157-29-9](/img/structure/B1372307.png)
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Overview
Description
The compound “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains a furan ring and an oxadiazole ring . Furan is a heterocyclic compound with a five-membered aromatic ring structure composed of one oxygen atom and four carbon atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . Oxadiazoles can also participate in various chemical reactions .Scientific Research Applications
Chemical Synthesis and Properties
The compound 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a versatile intermediate in chemical synthesis. Its properties have been thoroughly studied, highlighting its reactivity towards various nucleophilic reagents. The chloromethyl group in this compound reacts with both N- and S-nucleophiles, and the 1,2,4-oxadiazole ring can undergo transformation under certain conditions. The versatility of this compound makes it a valuable synthon in the synthesis of a wide range of heterocyclic compounds, including different 1,2,5-oxadiazole derivatives (Stepanov, Dashko, & Stepanova, 2019).
Tautomeric Equilibrium in Derivatives
Derivatives of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its analogs, have been synthesized and exhibit interesting chemical properties like thiol-thione tautomeric equilibrium. The structures of these derivatives were confirmed by various spectral methods, further demonstrating the compound's role in synthesizing structurally diverse molecules (Koparır, Çetin, & Cansiz, 2005).
Role in Medicinal Chemistry
While strictly not the same compound, derivatives of the 1,2,4-oxadiazole ring, which is part of the 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole structure, play a significant role in medicinal chemistry. These compounds are known for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights the potential utility of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole and its derivatives in drug development and other biological applications (Siwach & Verma, 2020).
Applications in Energetic Materials
The compound and its related derivatives are also explored in the field of energetic materials. Research has been conducted on insensitive energetic materials based on compounds similar to 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole. These materials demonstrate moderate thermal stabilities and insensitivity to impact and friction, indicating potential applications in areas requiring stable and safe energetic materials (Yu et al., 2017).
Mechanism of Action
Target of Action
The compound “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” belongs to the class of oxadiazoles. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” would depend on its specific targets. Generally, oxadiazoles can interact with biological targets through hydrogen bonding, dipole interactions, and van der Waals forces .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole”. Oxadiazoles can potentially affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of “3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole” would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole" .
properties
IUPAC Name |
3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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